BDP FL NHS Ester

Catalog No.
S520647
CAS No.
146616-66-2
M.F
C18H18BF2N3O4
M. Wt
389.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BDP FL NHS Ester

CAS Number

146616-66-2

Product Name

BDP FL NHS Ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate

Molecular Formula

C18H18BF2N3O4

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SDVMGNSTOAJONW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BODIPY FL Ester

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F

The exact mass of the compound BDP FL NHS ester is 389.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BDP FL NHS Ester (CAS: 146616-66-2), also known as BODIPY FL NHS Ester, is an advanced amine-reactive fluorescent probe engineered as a high-performance substitute for traditional 488 nm dyes like fluorescein (FITC/FAM). Characterized by its boron-dipyrromethene core, the compound features a high molar extinction coefficient (≥80,000 M⁻¹cm⁻¹) and an exceptional fluorescence quantum yield (often approaching 0.97 in aqueous environments) with excitation/emission maxima at ~502/511 nm . Unlike many conventional fluorophores, BDP FL is electrically neutral at physiological pH and highly lipophilic, making it highly suited for applications requiring high membrane permeability and minimal alteration of the target molecule's native properties . Its N-hydroxysuccinimide (NHS) ester functional group enables highly efficient, stable amide bond formation with primary amines on proteins, peptides, and amine-modified oligonucleotides, establishing it as a premium selection for rigorous bioconjugation and live-cell imaging workflows .

Procurement teams and researchers often default to Fluorescein Isothiocyanate (FITC) or Carboxyfluorescein (FAM) NHS esters due to their lower upfront cost and historical prevalence, but generic substitution frequently fails in advanced or quantitative assays. Fluorescein derivatives possess a negative charge at physiological pH, which can drastically alter the isoelectric point (pI) of labeled proteins, leading to aggregation or loss of biological function at high degrees of labeling (DOL). Furthermore, fluorescein's fluorescence is highly pH-dependent, suffering severe quenching in acidic microenvironments (such as endosomes or lysosomes) where its signal drops by over 50% below its pKa of ~6.4 . In contrast, BDP FL NHS Ester maintains a neutral charge and exhibits strict pH-insensitivity across a broad range (pH 3–10), ensuring that intracellular tracking assays, long-term confocal imaging, and complex bioconjugations yield reproducible, artifact-free data that generic substitutes cannot provide.

Fluorescence Stability in Acidic Microenvironments

A critical failure point for conventional green fluorophores is signal degradation in low-pH cellular compartments. While fluorescein (FITC/FAM) experiences rapid fluorescence quenching below its pKa of ~6.4, BDP FL NHS Ester is structurally shielded from protonation-induced quenching . Consequently, BDP FL maintains its high quantum yield (~0.97) consistently across a pH range of 3 to 10, whereas fluorescein loses the majority of its emission intensity in acidic endosomes and lysosomes. This quantitative reliability makes BDP FL indispensable for tracking internalized receptors or drug delivery vehicles without false-negative signal loss.

Evidence DimensionFluorescence emission intensity retention at pH < 6.0
Target Compound DataRetains near 100% of maximum fluorescence (Φ ~ 0.97) down to pH 3.0
Comparator Or BaselineFluorescein (FITC/FAM) conjugates
Quantified DifferenceFluorescein signal drops by >50% below pH 6.4, while BDP FL remains stable and unquenched
ConditionsAqueous buffer systems ranging from pH 3.0 to 8.0 mimicking endolysosomal environments

Procuring BDP FL prevents false-negative readouts in intracellular trafficking assays, eliminating the need for complex pH-correction calibrations required when using FITC.

Preservation of Protein Isoelectric Point (pI) and Conjugate Solubility

High-density labeling of proteins often leads to precipitation if the fluorophore alters the net charge of the biomolecule. FITC and Alexa Fluor 488 introduce negative charges upon conjugation, which shifts the target protein's isoelectric point (pI) and increases the risk of aggregation at a high Degree of Labeling (DOL) . BDP FL NHS Ester, lacking an ionic charge, contributes a net-neutral charge to the conjugated protein at physiological pH. This allows researchers to achieve a higher DOL without compromising the solubility, conformation, or binding affinity of sensitive monoclonal antibodies or structural proteins .

Evidence DimensionNet charge contribution per conjugated fluorophore at pH 7.4
Target Compound Data0 (Neutral charge contribution)
Comparator Or BaselineFITC (-1 to -2 charge contribution) and Alexa Fluor 488 (highly anionic)
Quantified DifferenceBDP FL maintains the native pI of the protein, whereas FITC/Alexa 488 progressively lower the pI with each added dye molecule
ConditionsHigh Degree of Labeling (DOL > 3) on sensitive proteins or antibodies in physiological buffers

Buyers labeling easily aggregated or highly sensitive proteins must select BDP FL to maximize conjugate recovery yields and preserve native biological activity.

Enhanced Cell Membrane Permeability for Small Molecule Probes

For intracellular target engagement, fluorescently labeled small molecules must cross the plasma membrane. Conjugates formed with FITC or highly sulfonated dyes (like Alexa Fluor 488) are inherently membrane-impermeant due to their strong negative charges, necessitating disruptive cell permeabilization techniques . By contrast, the lipophilic, uncharged core of BDP FL NHS Ester yields highly membrane-permeant conjugates when reacted with low-molecular-weight ligands or peptides. This fundamental physicochemical advantage enables true live-cell kinetic monitoring without artifact-inducing fixation or permeabilization steps [1].

Evidence DimensionIntracellular uptake efficiency of labeled low-molecular-weight ligands
Target Compound DataHigh passive membrane permeability due to neutral, lipophilic BODIPY core
Comparator Or BaselineFITC or Alexa Fluor 488 small-molecule conjugates
Quantified DifferenceBDP FL conjugates readily cross intact live-cell membranes, whereas charged comparator conjugates are restricted to the extracellular space unless cells are permeabilized
ConditionsLive-cell incubation with fluorescently labeled receptor ligands or cell-penetrating peptides

Selecting BDP FL is mandatory for synthesizing live-cell-compatible intracellular probes, directly saving time and resources spent on complex microinjection or permeabilization protocols.

Superior Photostability Under Intense Laser Excitation

Continuous laser excitation in confocal microscopy rapidly degrades standard fluorophores. Fluorescein (FAM/FITC) is notorious for rapid photobleaching, often losing the majority of its signal within seconds to minutes of continuous 488 nm argon-ion laser exposure . BDP FL NHS Ester demonstrates exceptional photostability, maintaining its high-intensity emission over significantly longer illumination periods . Furthermore, its narrower emission bandwidth reduces spectral bleed-through into adjacent channels, providing higher peak intensity and cleaner data in multiplexed flow cytometry and microscopy setups .

Evidence DimensionFluorescence signal decay rate under continuous 488 nm laser excitation
Target Compound DataHigh photostability with prolonged signal retention during time-lapse imaging
Comparator Or BaselineFluorescein (FITC/FAM) conjugates
Quantified DifferenceBDP FL exhibits a substantially longer fluorescence half-life before photobleaching compared to the rapid signal degradation of FITC
ConditionsContinuous 488 nm laser excitation in live-cell confocal microscopy

Procurement for core imaging facilities should prioritize BDP FL to ensure researchers can perform extended time-lapse imaging without the data loss associated with FITC photobleaching.

Live-Cell Intracellular Receptor Tracking

Because BDP FL NHS Ester produces neutrally charged, lipophilic conjugates, it is a highly effective choice for labeling small-molecule ligands and cell-penetrating peptides. Unlike FITC-labeled probes that remain trapped outside the cell, BDP FL conjugates passively cross intact plasma membranes, enabling real-time kinetic studies of intracellular targets without requiring disruptive cell permeabilization .

Endolysosomal Pathway and Phagocytosis Assays

The strict pH-insensitivity of the BODIPY core makes BDP FL NHS Ester ideal for tracking proteins, antibodies, or nanoparticles as they are internalized into acidic endosomes and lysosomes. While fluorescein signals are quenched below pH 6.4, BDP FL maintains its full quantum yield down to pH 3.0, ensuring accurate quantification of internalization rates without false negatives .

High-Density Monoclonal Antibody Bioconjugation

When labeling sensitive structural proteins or monoclonal antibodies where a high Degree of Labeling (DOL) is required, BDP FL is superior to FITC or Alexa Fluor 488. Its neutral charge prevents the alteration of the protein's isoelectric point (pI), thereby avoiding the precipitation, aggregation, and loss of binding affinity that frequently plague heavily negatively charged conjugates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Exact Mass

389.1358426 Da

Monoisotopic Mass

389.1358426 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Spindle assembly disruption and cancer cell apoptosis with a CLTC-binding compound
2: Imaging peptidoglycan biosynthesis in Bacillus subtilis with fluorescent antibiotics

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